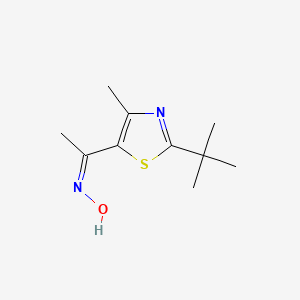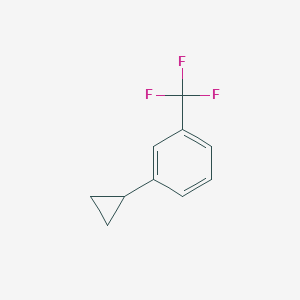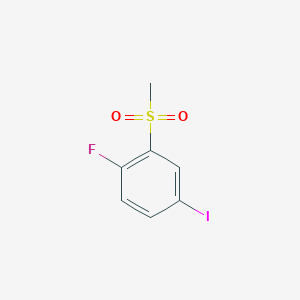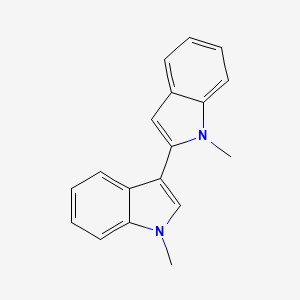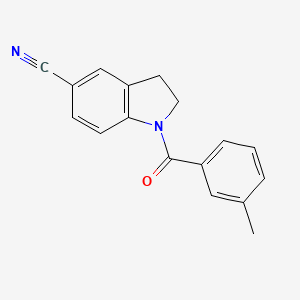![molecular formula C7H17O3PSi B13707897 4,5-Dimethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane CAS No. 88576-13-0](/img/structure/B13707897.png)
4,5-Dimethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane is a chemical compound with the molecular formula C7H15O3PSi and a molecular weight of 206.25 g/mol . This compound is part of the dioxaphospholane family, characterized by a phosphorus atom bonded to two oxygen atoms and forming a five-membered ring. The presence of the trimethylsilyl group enhances its stability and reactivity, making it a valuable compound in various chemical applications.
Métodos De Preparación
The synthesis of 4,5-Dimethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane typically involves the reaction of 4,5-dimethyl-1,3,2-dioxaphospholane with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
4,5-Dimethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can yield phosphines or phosphine oxides.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as alkyl or aryl groups, using reagents like alkyl halides or aryl halides.
Hydrolysis: In the presence of water, the trimethylsilyl group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,5-Dimethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus metabolism.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals that target phosphorus-related biological processes.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,5-Dimethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane involves its ability to act as a phosphorus donor in various chemical reactions. The trimethylsilyl group enhances its stability, allowing it to participate in reactions without rapid degradation. The compound can interact with molecular targets such as enzymes and receptors that are involved in phosphorus metabolism, influencing biochemical pathways and cellular functions .
Comparación Con Compuestos Similares
Similar compounds to 4,5-Dimethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane include other dioxaphospholanes and trimethylsilyl derivatives. For example:
4,5-Dimethyl-1,3,2-dioxaphospholane: Lacks the trimethylsilyl group, making it less stable and reactive.
2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane: Similar structure but without the dimethyl groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of stability and reactivity, making it a versatile compound for various scientific and industrial applications.
Propiedades
Número CAS |
88576-13-0 |
|---|---|
Fórmula molecular |
C7H17O3PSi |
Peso molecular |
208.27 g/mol |
Nombre IUPAC |
(4,5-dimethyl-1,3,2-dioxaphospholan-2-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C7H17O3PSi/c1-6-7(2)9-11(8-6)10-12(3,4)5/h6-7H,1-5H3 |
Clave InChI |
QDSCOBJWPYZNQN-UHFFFAOYSA-N |
SMILES canónico |
CC1C(OP(O1)O[Si](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


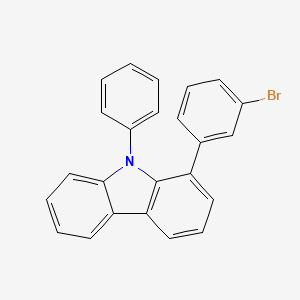
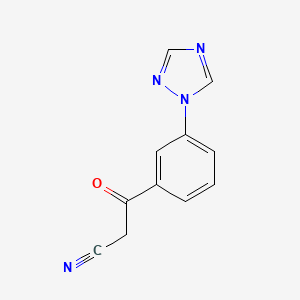
![Methyl 3-Fluoro-5-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]benzoate](/img/structure/B13707833.png)

